4,4'-Bipyridine

Catalog No.
S596919
CAS No.
553-26-4
M.F
C10H8N2
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bipyridine

CAS Number

553-26-4

Product Name

4,4'-Bipyridine

IUPAC Name

4-pyridin-4-ylpyridine

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H

InChI Key

MWVTWFVJZLCBMC-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC=NC=C2

solubility

0.03 M

Synonyms

4,4’-Bipyridine; 4,4’-Bipyridyl; 4,4’-Dipyridine; 4-(4-Pyridyl)pyridine; IK 12; NSC 404423; SERS 420; γ,γ’-Bipyridyl; γ,γ’-Dipyridyl

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2

The exact mass of the compound 4,4'-Bipyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404423. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of bipyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Bipyridine (CAS: 553-26-4) is a symmetrical, rigid bidentate nitrogen ligand and a fundamental building block in coordination chemistry and electrochemistry [1]. Characterized by its divergent nitrogen atoms positioned at a 180° angle, it serves as a primary bridging linker for constructing robust 1D, 2D, and 3D Metal-Organic Frameworks (MOFs) and coordination polymers[2]. Beyond its structural utility, 4,4'-bipyridine is the obligate precursor for the synthesis of viologens (1,1'-disubstituted-4,4'-bipyridinium salts), which exhibit highly reversible, multi-stage redox behavior critical for electrochromic devices and organic redox flow batteries[3]. Its predictable linear geometry and high chemical stability make it a procurement-critical material for advanced materials engineering.

Substituting 4,4'-bipyridine with its isomers or structural analogs fundamentally alters material properties and reaction outcomes [1]. For instance, 2,2'-bipyridine possesses convergent nitrogen atoms that act as a chelating ligand, terminating polymer growth and yielding discrete mononuclear complexes rather than extended MOF lattices [1]. Similarly, substituting 4,4'-bipyridine with flexible bridging ligands like 1,2-bis(4-pyridyl)ethane (bpe) introduces conformational degrees of freedom that reduce the thermal stability of the resulting framework [2]. In electrochemical applications, only the 4,4'-linkage allows for the extended π-conjugation required to form stable, reversible viologen radical cations; isomers like 3,3'-bipyridine cannot support the same delocalized redox states, rendering them ineffective for viologen-based energy storage [3].

Ligand Topology and Framework Dimensionality

The structural divergence between bipyridine isomers dictates their utility in materials synthesis. 4,4'-Bipyridine features a linear, 180° divergent orientation of its nitrogen lone pairs, strictly functioning as a bridging ligand that propagates extended coordination networks (MOFs) [1]. In direct contrast, 2,2'-bipyridine features convergent nitrogen atoms that form highly stable five-membered chelate rings with a single metal center, effectively capping coordination sites and preventing polymer extension [1].

Evidence DimensionCoordination Network Dimensionality
Target Compound DataExtended 1D, 2D, or 3D polymeric frameworks
Comparator Or Baseline2,2'-Bipyridine (0D discrete mononuclear chelates)
Quantified DifferenceBridging propagation vs. chelating termination
ConditionsStandard solvothermal MOF synthesis with transition metal salts

Buyers must select 4,4'-bipyridine when the objective is to synthesize porous extended frameworks, as 2,2'-bipyridine will terminate network growth.

Thermal Stability in Metal-Organic Frameworks

The rigidity of the 4,4'-bipyridine backbone directly translates to enhanced thermal stability in coordination polymers compared to flexible analogs. Thermogravimetric analysis (TGA) of zinc-based MOFs utilizing 4,4'-bipyridine as a pillar ligand demonstrates framework stability up to 380 °C before structural collapse [1]. Conversely, networks constructed with flexible aliphatic linkers, such as 1,2-bis(4-pyridyl)ethane (bpe), typically exhibit lower thermal decomposition thresholds (often around 250 °C) due to the thermal vulnerability of the sp3-hybridized ethylene bridge[2].

Evidence DimensionMOF Thermal Decomposition Threshold
Target Compound Data~350–380 °C (in representative Zn-based MOFs)
Comparator Or Baseline1,2-bis(4-pyridyl)ethane (bpe) networks (~250 °C)
Quantified Difference>100 °C higher thermal stability for the rigid ligand
ConditionsThermogravimetric analysis (TGA) under inert atmosphere

For applications requiring high-temperature gas adsorption or catalysis, the rigid 4,4'-bipyridine linker ensures superior framework survivability compared to flexible alternatives.

Viologen Precursor Efficiency and Redox Flow Battery Stability

4,4'-Bipyridine is the required precursor for the synthesis of highly stable electroactive viologens via double SN2 alkylation. When reacted with alkylating agents like 1,3-butanesultone, 4,4'-bipyridine yields 3-butylsulfonate viologen with exceptional efficiency (>90% yield)[1]. When implemented as the anolyte in organic redox flow batteries, this specific 4,4'-bipyridine derivative demonstrates a capacity loss of only 0.15% per hour, outperforming alternative chain-length viologens such as the propylsulfonate analog (0.49% per hour) and providing a highly reversible two-electron redox cycle [1].

Evidence DimensionBattery Capacity Loss Rate
Target Compound Data4,4'-bipyridine derived 3-butylsulfonate viologen (0.15% h⁻¹)
Comparator Or BaselinePropylsulfonate viologen analog (0.49% h⁻¹)
Quantified Difference3.2x reduction in capacity fade rate
ConditionsOrganic redox flow battery anolyte cycling

Procurement of 4,4'-bipyridine is essential for synthesizing high-yield, ultra-stable viologen anolytes for next-generation grid energy storage.

Synthesis of Rigid Metal-Organic Frameworks (MOFs)

Due to its 180° linear geometry and thermal stability, 4,4'-bipyridine is the primary pillar ligand for constructing 3D MOFs and 2D coordination polymers. It is specifically procured for synthesizing porous materials used in gas storage and molecular separation, where framework rigidity and high decomposition temperatures (>350 °C) are required [1].

Active Materials for Organic Redox Flow Batteries

Leveraging its ability to form stable, highly reversible redox couples, 4,4'-bipyridine is used to synthesize functionalized viologen anolytes. Buyers in energy storage research procure this compound to develop vanadium-free, organic flow batteries that exhibit exceptionally low capacity fade rates (e.g., 0.15% per hour) and high cycling efficiency [2].

Viologen-Based Electrochromic Devices

4,4'-Bipyridine is the fundamental precursor for synthesizing viologens (1,1'-dialkyl-4,4'-bipyridinium salts). These materials undergo a highly reversible, low-energy one-electron reduction to form intensely colored radical cations, making 4,4'-bipyridine an essential starting material for the commercial production of electrochromic displays and smart windows [2].

XLogP3

1.4

Boiling Point

305.0 °C

LogP

1.28 (LogP)

Melting Point

111.0 °C

UNII

X4O2OD61CB

Related CAS

27926-72-3 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (80.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (19.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (19.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (77.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.56e-05 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

37275-48-2
553-26-4

Wikipedia

4,4'-bipyridine

General Manufacturing Information

4,4'-Bipyridine: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Last modified: 08-15-2023
Sawada et al. Minimal nucleotide duplex formation in water through enclathration in self-assembled hosts. Nature Chemistry, doi: 10.1038/nchem.100, published online 22 February 2009. http://www.nature.com/naturechemistry
Meazza et al. Halogen-bonding-triggered supramolecular gel formation. Nature Chemistry, doi: 10.1038/nchem.1496, published online 11 November 2012 http://www.nature.com/nchem

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